molecular formula C8H11NaO4 B6169486 sodium 3-(4-oxooxan-3-yl)propanoate CAS No. 2694735-04-9

sodium 3-(4-oxooxan-3-yl)propanoate

Cat. No.: B6169486
CAS No.: 2694735-04-9
M. Wt: 194.2
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Description

Sodium 3-(4-oxooxan-3-yl)propanoate: is an organic compound with a unique structure that includes a six-membered oxane ring with a ketone functional group at the fourth position and a propanoate group attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(4-oxooxan-3-yl)propanoate typically involves the reaction of 4-oxooxane-3-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is neutralized by the sodium hydroxide to form the sodium salt. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Solvent: Water or a mixture of water and a polar organic solvent.

    Reaction Time: Several hours to ensure complete neutralization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(4-oxooxan-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propanoate group can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Aqueous solutions of various metal salts for cation exchange.

Major Products Formed:

    Oxidation: Formation of 4-oxooxane-3-carboxylic acid.

    Reduction: Formation of 3-(4-hydroxyoxan-3-yl)propanoate.

    Substitution: Formation of metal 3-(4-oxooxan-3-yl)propanoates.

Scientific Research Applications

Chemistry: Sodium 3-(4-oxooxan-3-yl)propanoate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.

Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, particularly those involving oxidative stress and inflammation.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of sodium 3-(4-oxooxan-3-yl)propanoate involves its interaction with specific molecular targets. The ketone group can participate in redox reactions, influencing cellular oxidative states. Additionally, the propanoate group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, with a focus on understanding its potential therapeutic effects.

Comparison with Similar Compounds

    Sodium 3-(4-oxooxan-3-yl)butanoate: Similar structure with an additional carbon in the side chain.

    Sodium 3-(4-oxooxan-3-yl)acetate: Similar structure with a shorter side chain.

    Sodium 3-(4-oxooxan-3-yl)propanoate: The parent compound for comparison.

Uniqueness: this compound is unique due to its specific combination of functional groups and ring structure. This uniqueness allows for distinct reactivity and potential applications that may not be achievable with similar compounds. Its balance of stability and reactivity makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

2694735-04-9

Molecular Formula

C8H11NaO4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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